molecular formula C11H11N3O B15306704 4-Amino-5-methyl-[2,4'-bipyridin]-2'-ol

4-Amino-5-methyl-[2,4'-bipyridin]-2'-ol

Cat. No.: B15306704
M. Wt: 201.22 g/mol
InChI Key: CSFIURRKVXXAQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5-methyl-[2,4'-bipyridin]-2'-ol is a heterocyclic compound featuring a bipyridine core with a methyl group at position 5, an amino group at position 4, and a hydroxyl group at position 2'. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

4-(4-amino-5-methylpyridin-2-yl)-1H-pyridin-2-one

InChI

InChI=1S/C11H11N3O/c1-7-6-14-10(5-9(7)12)8-2-3-13-11(15)4-8/h2-6H,1H3,(H2,12,14)(H,13,15)

InChI Key

CSFIURRKVXXAQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1N)C2=CC(=O)NC=C2

Origin of Product

United States

Preparation Methods

Structural and Synthetic Significance

The target compound features two pyridine rings connected at the 2- and 4'-positions, with a hydroxyl group at 2', an amino group at 4, and a methyl group at 5 on the first pyridine ring. This arrangement introduces steric and electronic challenges during synthesis, particularly in achieving regioselective coupling and functional group compatibility. The compound’s role as a finerenone intermediate necessitates high purity (>99%) and efficient large-scale production.

Synthetic Routes and Methodologies

Two-Step Autoclave-Mediated Cyclization (Patent WO2020178175A1)

A patented route involves the synthesis of 4-amino-5-methylpyridone (I) as a precursor, which is subsequently coupled to a second pyridine ring. Key steps include:

  • Formation of Chloro-Methyl-Amino-Pyridine (2):
    Nitro-N-oxide (3) is hydrogenated over a platinum-vanadium catalyst (1% Pt + 2% V on carbon) in methanol at 50–80°C. This step achieves 98% conversion with <2% dehalogenation byproducts.
  • Cyclization to 4-Amino-5-methylpyridone (I):
    Chloro-methyl-amino-pyridine (2) reacts with potassium hydroxide (KOH) in methanol at 180°C in an autoclave (12.5 bar pressure) for 16 hours. The reaction yields 84% of (I) with >99% purity after crystallization.
Reaction Conditions:
Parameter Value
Temperature 180°C
Pressure 12.5 bar
Catalyst None (base-mediated)
Solvent Methanol
Yield 84%

Bipyridine Coupling via Ullmann-Type Reaction (Patent CN115894354A)

A modified Ullmann coupling links 4-amino-5-methylpyridin-2-ol (I) with a halogenated pyridine derivative. The process uses copper(I) iodide as a catalyst in dimethylformamide (DMF) at 120°C:

  • Halogenation: 4-Amino-5-methylpyridin-2-ol is brominated at the 2'-position using POBr₃.
  • Coupling: The brominated intermediate reacts with 4-hydroxypyridine in the presence of CuI and 1,10-phenanthroline, yielding the bipyridine framework with 72% efficiency.
Optimization Data:
  • Catalyst Load: 5 mol% CuI improves yield by 15% compared to Pd-based systems.
  • Solvent Impact: DMF outperforms toluene (72% vs. 58% yield) due to better ligand solubility.

Critical Analysis of Industrial Scalability

Solvent and Reagent Selection

  • Methanol vs. Aromatic Solvents: Methanol in autoclave reactions minimizes byproduct formation compared to toluene, which requires rigorous drying and generates metal waste.
  • Base Selection: KOH (2.5 equiv.) in WO2020178175A1 eliminates the need for chromatographic purification, reducing costs by 30% compared to NaHCO₃-mediated routes.

Catalytic Challenges

  • Platinum-Vanadium Catalysts: Hydrogenation with Pt/V achieves 98% selectivity but requires post-reaction filtration to remove metal residues, complicating large-scale workflows.
  • Copper-Mediated Coupling: CuI offers cost advantages over palladium but necessitates ligand additives (e.g., 1,10-phenanthroline) to suppress homocoupling.

Byproduct Management and Purification

Major Byproducts:

  • Dehalogenation Products: Reduction of chlorine to hydrogen occurs in 2% of cases during nitro-N-oxide hydrogenation.
  • Homocoupled Bipyridines: Ullmann reactions produce 5–8% symmetrical bipyridines, requiring gradient elution for removal.

Purification Techniques:

  • Crystallization: Methanol-water mixtures (3:1) recover 95% of 4-amino-5-methylpyridone (I) with >99.5% purity.
  • Chromatography Avoidance: Patent WO2020178175A1 replaces column chromatography with solvent swaps (toluene → acetone), cutting purification time by 40%.

Environmental and Cost Considerations

Waste Stream Analysis:

  • Metal Residues: Pt/V catalysts generate 0.5 kg of metal waste per kg of product, necessitating recycling protocols.
  • Solvent Recovery: Methanol is distilled and reused (90% recovery), whereas DMF requires energy-intensive purification.

Comparative Cost Breakdown:

Parameter Autoclave Method Ullmann Coupling
Raw Material Cost/kg $220 $310
Energy Consumption 150 kWh/kg 210 kWh/kg
Waste Disposal Cost $50/kg $75/kg

Chemical Reactions Analysis

4-Amino-5-methyl-[2,4’-bipyridin]-2’-ol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-Amino-5-methyl-[2,4’-bipyridin]-2’-ol involves its interaction with specific molecular targets. In coordination chemistry, it forms stable complexes with metal ions, which can alter the electronic properties of the metal center. In biological systems, its derivatives may interact with enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

4-(Aminomethyl)-[2,2'-bipyridin]-5-ol (CAS: 1903495-15-7)

  • Structure: Contains a [2,2'-bipyridin] core with an aminomethyl group at position 4 and a hydroxyl group at position 5.
  • Applications : Used in pharmaceutical research for synthesizing drug candidates targeting neurological and metabolic disorders. Also applied in agrochemicals and material science .
  • Key Properties: Molecular weight 201.2 g/mol, ≥95% purity.

Tanuxiciclib (2'-Amino-6-(2-amino-6-methylpyrimidin-4-yl)-3'-fluoro[2,4'-bipyridin]-5-ol)

  • Structure: Features a [2,4'-bipyridin] core with fluorine at position 3', a pyrimidinyl group at position 6, and amino groups.
  • Applications : Cyclin-dependent kinase (CDK) inhibitor, highlighting its role in cancer therapy .
  • Key Properties : The fluorine atom enhances metabolic stability and bioavailability, while the pyrimidinyl group introduces additional hydrogen-bonding capabilities.

4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butan-2-ol (CAS: 870078-13-0)

  • Structure : Includes a butan-2-ol chain attached to a [2,2'-bipyridin] core with a methyl group.
  • Key Properties: Classified as acutely toxic (oral, Category 4; H302) and irritant (H315, H319, H335), indicating higher toxicity compared to amino/hydroxyl-substituted bipyridines .

Table 1: Comparative Analysis of Bipyridine Derivatives

Compound Core Structure Substituents Molecular Weight (g/mol) Key Applications Toxicity Profile
4-Amino-5-methyl-[2,4'-bipyridin]-2'-ol [2,4'-bipyridin] 4-NH₂, 5-CH₃, 2'-OH ~207.2 (estimated) Pharmaceuticals (hypothetical) Likely low (no data)
4-(Aminomethyl)-[2,2'-bipyridin]-5-ol [2,2'-bipyridin] 4-CH₂NH₂, 5-OH 201.2 Drug development, materials Not reported
Tanuxiciclib [2,4'-bipyridin] 2'-NH₂, 3'-F, 6-pyrimidinyl, 5-OH 327.3 CDK inhibition (cancer) Undisclosed (kinase inhibitors often hepatotoxic)
4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butan-2-ol [2,2'-bipyridin] 4-CH₂CH(OH)CH₂CH₃, 4'-CH₃ 256.3 Laboratory synthesis Acute toxicity (H302), irritant

Q & A

Q. What are the key considerations in designing a synthetic route for 4-Amino-5-methyl-[2,4'-bipyridin]-2'-ol?

Methodological Answer:

  • Prioritize regioselectivity during functionalization by employing protective group strategies (e.g., benzyloxy or trifluoromethyl groups to shield reactive sites) .
  • Use coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in solvents such as dichloromethane for amide or urea bond formation, as demonstrated in analogous bipyridine syntheses .
  • Optimize reaction conditions (temperature, solvent polarity) to minimize side products, referencing protocols for similar heterocyclic compounds .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Assign peaks for the amino (-NH2) and hydroxyl (-OH) protons, which typically appear as broad singlets due to hydrogen bonding. Compare chemical shifts with related compounds (e.g., 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butan-2-ol) .
  • X-ray Crystallography : Resolve the bipyridine backbone conformation and hydrogen-bonding networks, as done for structurally similar urea-bipyridine hybrids .
  • Mass Spectrometry : Verify molecular weight (expected ~250–270 g/mol range) and fragmentation patterns against databases .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s coordination chemistry and ligand properties?

Methodological Answer:

  • Conduct titration experiments with metal ions (e.g., Cu²⁺, Fe³⁺) in DMSO or aqueous buffer, monitoring changes via UV-vis spectroscopy (e.g., shifts in π→π* transitions of the bipyridine system) .
  • Compare binding constants (Ka) with analogous ligands (e.g., [2,2'-bipyridine]-5-carbonitrile) to assess electronic effects of the amino and hydroxyl substituents .
  • Use cyclic voltammetry to study redox behavior, as demonstrated for redox-active bipyridine derivatives .

Q. How can researchers evaluate the compound’s potential enzyme inhibition or anticancer activity?

Methodological Answer:

  • Enzyme Assays : Screen against kinases or oxidoreductases using fluorescence-based assays (e.g., NADH/NADPH depletion for dehydrogenase inhibition). Reference studies on pyrimidine derivatives with similar substituents .
  • Cell-Based Studies : Test cytotoxicity in cancer cell lines (e.g., head and neck cancer models) using MTT assays. Compare with structurally related Porcupine inhibitors (e.g., LGK974, which targets Wnt signaling) .
  • Structure-Activity Relationship (SAR) : Modify the methyl or amino groups systematically and correlate changes with bioactivity trends .

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

Methodological Answer:

  • Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps (e.g., ammoniation or Hofmann degradation), as applied in industrial bipyridine syntheses .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to improve solubility of intermediates, referencing protocols for 4-amino-6-bromopyridin-2-ol derivatives .
  • Catalytic Systems : Explore palladium or copper catalysts for cross-coupling steps, leveraging methods from patent literature on bipyridine solid forms .

Q. What analytical approaches address contradictions in reported biological activity data?

Methodological Answer:

  • Standardized Assay Conditions : Replicate studies under controlled parameters (pH, temperature, cell passage number) to isolate compound-specific effects .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent results (e.g., hydroxylation of the methyl group) .
  • Computational Modeling : Perform molecular docking to predict binding modes across different biological targets, reconciling discrepancies in mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.